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Maleic anhydride

Physical organic chemistry Nucleophilic acyl substitution Linear free-energy relationships

Maleic anhydride (MA) is a cyclic, unsaturated anhydride derived from maleic acid, bearing a reactive conjugated C=C double bond within a five-membered ring. Industrially, it is produced via catalytic oxidation of n-butane or benzene and supplied as white crystalline flakes, briquettes, or molten liquid.

Molecular Formula C4H2O3
Molecular Weight 98.06 g/mol
CAS No. 108-31-6
Cat. No. B131488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaleic anhydride
CAS108-31-6
Synonyms2,5-Furandione;  Dihydro-2,5-dioxofuran;  cis-Butenedioic Anhydride;  NSC 137651;  NSC 137652;  NSC 137653;  NSC 9568;  Nourymix MA 901;  Toxilic anhydride; 
Molecular FormulaC4H2O3
Molecular Weight98.06 g/mol
Structural Identifiers
SMILESC1=CC(=O)OC1=O
InChIInChI=1S/C4H2O3/c5-3-1-2-4(6)7-3/h1-2H
InChIKeyFPYJFEHAWHCUMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble;  decomposes in hot solvent (NTP, 1992)
In water, 3700 mg/L at 25 °C (est)
In water: reaction with water
Soluble in water, forming maleic acids
Solubility at 25 °C: 227 g/100 g acetone;  112 g/100 g ethyl acetate;  52.5 g/100 g chloroform;  50 g/100 g benzene;  23.4 g/100 toluene;  19.4 g/100 g o-xylene;  0.60 g/100 g carbon tetrachloride;  0.25 g/100 g ligroin;  soluble in dioxane;  soluble in alcohol with ester formation
Soluble in ether
Solubility in water: reaction
Reacts

Structure & Identifiers


Interactive Chemical Structure Model





Maleic Anhydride (CAS 108-31-6): Core Physicochemical Profile for Industrial Sourcing and Differentiation


Maleic anhydride (MA) is a cyclic, unsaturated anhydride derived from maleic acid, bearing a reactive conjugated C=C double bond within a five-membered ring [1]. Industrially, it is produced via catalytic oxidation of n-butane or benzene and supplied as white crystalline flakes, briquettes, or molten liquid [2]. Its physical properties—melting point 52.8 °C, boiling point 202 °C, density 1.48 g/cm³, and vapor pressure of 0.2 mmHg at 20 °C—place it at a unique handling intersection: solid at ambient temperature yet easily melted for liquid-phase processing, which differentiates it immediately from higher-melting anhydride analogs (e.g., phthalic anhydride at ~131 °C or succinic anhydride at ~119 °C) [3][4]. The electron-deficient double bond confers a distinct dual reactivity profile, enabling maleic anhydride to participate both in Diels-Alder cycloaddition as a potent dienophile and in free-radical alternating copolymerization as an electron-acceptor monomer—a combination absent in saturated anhydrides such as succinic or glutaric anhydride [5].

Why Generic Anhydride Substitution Fails: The Structural Basis of Maleic Anhydride's Non-Interchangeability


Substituting maleic anhydride with other commercial cyclic anhydrides without reformulation introduces quantifiably distinct reactivity and processing outcomes. Saturated analogs such as succinic anhydride lack the electron-deficient unsaturation that drives alternating copolymerization and Diels-Alder chemistry; where maleic anhydride undergoes hydrolytic ring-opening within 21 hours at 96% relative humidity and 22 °C, trimellitic anhydride requires 113 hours under identical conditions—a >5-fold difference that directly impacts shelf-life, handling protocols, and downstream reaction timing [1]. Aromatic phthalic anhydride, although sharing the anhydride functional group, reacts with nucleophiles via a fundamentally different charge distribution: Brønsted β_Nuc slopes of 0.56 for maleic versus 0.45 for phthalic anhydride reflect a 24% higher sensitivity to nucleophile substituent effects in maleic anhydride, translating to meaningfully different rates when reacting with phenols, amines, or alcohols [2]. Bio-based itaconic anhydride, despite also bearing unsaturation, exhibits lower grafting efficiency on natural rubber (4.66% vs. 5.03% for maleic anhydride) and, when used as a complete replacement in unsaturated polyester resins, shifts the peak curing exotherm from 380 °C to 500 °C—a 120 °C increase that demands wholly different curing equipment and thermal management strategies [3][4].

Maleic Anhydride (CAS 108-31-6): Head-to-Head Quantitative Differentiation Evidence vs. Closest Analogs


Nucleophilic Acyl Substitution Sensitivity: Maleic Anhydride vs. Phthalic Anhydride — Brønsted β_Nuc Comparison

In a direct kinetic comparison, maleic anhydride exhibits a Brønsted nucleophilic coefficient (β_Nuc) of 0.56 when reacting with substituted phenols, compared to 0.45 for phthalic anhydride under identical aqueous conditions [1][2]. This 0.11-unit difference in β_Nuc indicates that maleic anhydride's transition state for nucleophilic attack is approximately 24% more sensitive to the electron-donating/withdrawing character of the incoming nucleophile. Consequently, maleic anhydride will react disproportionately faster with electron-rich nucleophiles (e.g., alkoxides, amines) compared to phthalic anhydride, while the two anhydrides converge in reactivity when faced with electron-deficient nucleophiles.

Physical organic chemistry Nucleophilic acyl substitution Linear free-energy relationships

Retro Diels-Alder Adduct Thermodynamic Stability: Maleic Anhydride vs. N-Methylmaleimide — ca. 3 kcal·mol⁻¹ Differential

The Diels-Alder adduct of furan with maleic anhydride is thermodynamically less stable than the corresponding adduct with N-methylmaleimide by approximately 3 kcal·mol⁻¹ [1]. This stability difference translates to a measurably lower activation barrier for the retro-Diels-Alder (rDA) reaction of the maleic anhydride adduct, as demonstrated by temperature-dependent NMR kinetic measurements in three solvents (TCE, ACN, DMSO). The maleic anhydride-furan adduct also exhibits a markedly larger solvent dependence of the rDA barrier compared to the N-methylmaleimide adduct, attributed to a greater change in dipole moment along the reaction coordinate [2].

Cycloaddition chemistry Click chemistry Thermoreversible materials

Unsaturated Polyester Resin Curing Exotherm: Maleic Anhydride vs. Itaconic Acid as Complete Replacement — 120 °C Shift

When itaconic acid (IA) is used as a complete replacement for maleic anhydride (MAn) in sebacic acid/neopentyl glycol-based unsaturated polyester resins, the peak curing exotherm increases from 380 °C (MAn-based) to 500 °C (IA-based), representing a 120 °C upward shift [1]. Additionally, the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the IA-based resin are reduced to approximately 66% and 47% of the MAn-based reference, respectively, leading to substantially lower prepolymer viscosity but also altered mechanical properties in the final cured network [2].

Thermoset polymers Unsaturated polyester resins Cure kinetics

Grafting Efficiency onto Natural Rubber: Maleic Anhydride Outperforms Itaconic and Citraconic Anhydrides

In a systematic comparison of dicarboxylic anhydride grafting onto natural rubber (NR) in toluene using benzoyl peroxide initiator, maleic anhydride achieves the highest maximum degree of grafting at 5.03%, compared to 4.66% for itaconic anhydride and only 1.06% for citraconic anhydride [1]. These maxima were reached under optimized but distinct conditions: maleic anhydride required 8 phr monomer at 80 °C for 3 hours, whereas itaconic anhydride needed a higher loading (10 phr) at 80 °C for 2 hours, and citraconic anhydride used 10 phr at 85 °C for 2 hours. Wood adhesives formulated from NR-g-MA (5.03% grafting) delivered a maximal cleavage peel strength of 289 N/in and shear strength of 245.7 kPa at 40 phr wood resin [2].

Polymer modification Graft copolymerization Natural rubber adhesion

Ambient Hydrolysis Kinetics: Maleic Anhydride vs. Trimellitic Anhydride — >5-Fold Rate Differential Under High Humidity

Under identical exposure to 96% relative humidity at 22 °C, maleic anhydride undergoes complete hydrolysis to maleic acid within 21 hours, whereas trimellitic anhydride (TMA) requires 113 hours to achieve complete hydrolysis—a 5.4-fold longer duration [1]. At 50% relative humidity, maleic anhydride exhibits no detectable hydrolysis, defining a practical humidity threshold for stable storage. This differential has direct implications: maleic anhydride must be stored and handled under more stringent moisture exclusion than TMA, but also hydrolyzes more predictably and completely when aqueous quenching is desired in process workflows.

Stability testing Hydrolysis kinetics Storage and handling

Maleic Anhydride (CAS 108-31-6): Differentiated Application Scenarios Grounded in Quantitative Evidence


Diels-Alder Thermoreversible Click Chemistry Requiring Lower-Temperature Cycloreversion

When designing thermally remendable polymers, recyclable networks, or controlled-release systems based on furan-maleimide Diels-Alder chemistry, maleic anhydride-derived adducts provide a ca. 3 kcal·mol⁻¹ lower cycloreversion barrier compared to N-methylmaleimide adducts [1]. This translates to lower activation temperatures for network reconfiguration, reducing energy costs and enabling compatibility with temperature-sensitive co-formulants. The stronger solvent dependence of the maleic anhydride adduct's retro-Diels-Alder rate further permits solvent-mediated tuning of deprotection kinetics [2].

Unsaturated Polyester Resin (UPR) Production with Established Low-Temperature Cure Profiles

Maleic anhydride remains the benchmark unsaturated monomer for UPRs due to its predictable peak exotherm of 380 °C during curing—120 °C lower than the 500 °C exotherm observed when itaconic acid is used as a complete replacement [3]. This lower exotherm reduces thermal stress on molds, shortens cycle times, and minimizes the risk of runaway polymerization, making maleic anhydride the preferred choice for cost-sensitive, high-throughput UPR manufacturing in construction, marine, and automotive composites.

High-Efficiency Graft Functionalization of Natural Rubber and Polyolefins

For reactive compatibilization and adhesion promotion in rubber and polyolefin systems, maleic anhydride delivers superior grafting efficiency: 5.03% maximum grafting onto natural rubber versus 4.66% for itaconic anhydride and 1.06% for citraconic anhydride under optimized conditions [4]. The resulting maleated polymers enable higher peel (289 N/in) and shear strengths (245.7 kPa) in wood adhesive formulations, directly attributable to the higher density of reactive anhydride anchor points. Procurement of maleic anhydride for grafting applications maximizes functional group incorporation per unit mass of monomer consumed.

Rapid Hydrolytic Quenching for In-Situ Maleic Acid Generation in Aqueous Processes

Processes that rely on the controlled hydrolysis of an anhydride to generate the corresponding diacid in situ benefit from maleic anhydride's rapid and complete hydrolysis: full conversion within 21 hours at 96% RH and 22 °C, compared to 113 hours for trimellitic anhydride [5]. This rapid kinetics eliminates the need for extended hold times or heating in aqueous formulation steps for maleic acid-derived products, streamlining continuous manufacturing of malic acid, succinic acid (via hydrogenation), and various maleate esters.

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